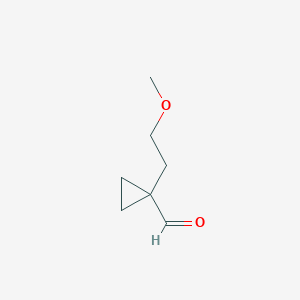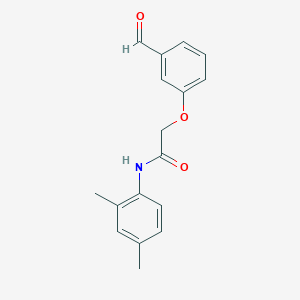
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide, also known as DFP-10825, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research in chemical synthesis has led to the development of novel compounds and the exploration of their structural characteristics. For instance, studies have synthesized new metallophthalocyanines with phenoxyacetamide units, demonstrating increased solubility and potential for various applications due to structural modifications (Ağırtaş & İzgi, 2009). Additionally, the study of luminescent chelates of europium (III) with specific acetamide derivatives has provided insights into their structural differences and potential applications in bioimaging and sensing (Latva, Kulmala, & Haapakka, 1996).
Pharmacological Potential
Compounds structurally related to N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide have been studied for their pharmacological potential, including anticancer, anti-inflammatory, and analgesic activities. For example, synthesized 2-(Substituted phenoxy) Acetamide Derivatives showed promise as potential anticancer, anti-inflammatory, and analgesic agents, with certain compounds demonstrating significant activities in preclinical models (Rani, Pal, Hegde, & Hashim, 2014).
Insecticidal Applications
The synthesis of novel phenoxyacetamide derivatives has also explored their use as insecticidal agents against pests such as the cotton leafworm. This research has led to the identification of compounds with excellent insecticidal efficacy, opening up avenues for the development of new pest control agents (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).
Analytical Chemistry
In the domain of analytical chemistry, techniques have been developed for the determination of N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide and its related substances. This includes the RP-HPLC determination of compounds, highlighting the importance of precise analytical methods in quality control and research (Wei-hua, 2010).
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-formylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-6-7-16(13(2)8-12)18-17(20)11-21-15-5-3-4-14(9-15)10-19/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQYKVDHUWNEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

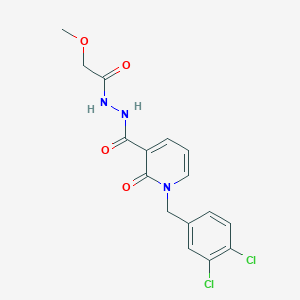

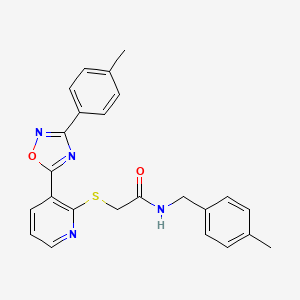
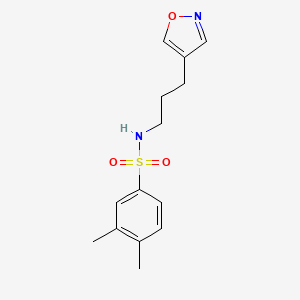
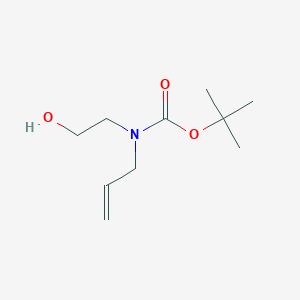
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2541811.png)
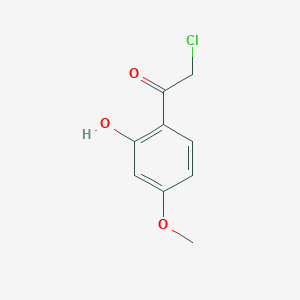
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)
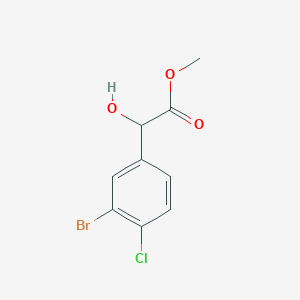
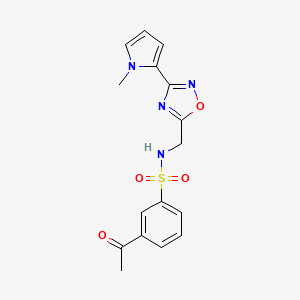
![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)
![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2541823.png)
![Benzo[d][1,3]dioxol-5-yl(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)methanone](/img/structure/B2541824.png)
